4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol
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Overview
Description
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group. The methoxyphenol moiety is then attached through an aminomethyl linkage. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18FN3O2 |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H18FN3O2/c1-20-14-8-11(2-3-13(14)19)9-16-10-12-4-6-17-18(12)7-5-15/h2-4,6,8,16,19H,5,7,9-10H2,1H3 |
InChI Key |
LRQDOUVFVPOWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NN2CCF)O |
Origin of Product |
United States |
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